molecular formula C11H8BrFO3 B2962444 Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate CAS No. 1259929-80-0

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate

Cat. No.: B2962444
CAS No.: 1259929-80-0
M. Wt: 287.084
InChI Key: WSUAJFGQTMRKBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate typically involves the bromination and fluorination of benzofuran derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate
  • Ethyl 7-bromo-5-iodobenzofuran-2-carboxylate
  • Ethyl 7-bromo-5-methylbenzofuran-2-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUAJFGQTMRKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl iodide (4.6 ml, 57.2 mmol) was added to a mixture of 7-bromo-5-fluoro-benzofuran-2-carboxylic acid (3.7 g, 14.3 mmol) and sodium bicarbonate (4.8 g, 57.2 mmol) in anhydrous dimethylformamide (40 mL). The mixture was heated at 55° C. for 18 h, cooled to rt, quenched with water (20 mL) and extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude compound was purified by flash chromatography (SiO2; hexane/DCM; 4/1) to give 3.7 g (90%) of the product.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

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